1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione

Description

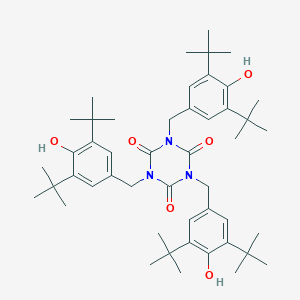

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione (CAS 27676-62-6), commercially known as Irganox® 3114 or Antioxidant 3114, is a high-molecular-weight, sterically hindered phenolic compound. Its molecular formula is C₄₈H₆₉N₃O₆, with a molecular weight of 784.10 g/mol . Structurally, it features a central triazinane-trione core substituted with three 3,5-di-tert-butyl-4-hydroxybenzyl groups, conferring exceptional radical-scavenging capabilities and thermal stability. It is widely employed as a polymer stabilizer in polyolefins, polyesters, and engineering plastics to mitigate oxidative degradation during processing and long-term use .

Properties

IUPAC Name |

1,3,5-tris[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H69N3O6/c1-43(2,3)31-19-28(20-32(37(31)52)44(4,5)6)25-49-40(55)50(26-29-21-33(45(7,8)9)38(53)34(22-29)46(10,11)12)42(57)51(41(49)56)27-30-23-35(47(13,14)15)39(54)36(24-30)48(16,17)18/h19-24,52-54H,25-27H2,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQNXQYZMPJLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)N(C(=O)N(C2=O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H69N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027935 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

784.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27676-62-6 | |

| Record name | Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27676-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027676626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL) ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680V3MP8YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Components and Mechanism

-

Reactants :

-

Cyanuric acid (1,3,5-triazinane-2,4,6-trione)

-

3,5-di-tert-butyl-4-hydroxybenzyl alcohol (or its phenolic precursor)

-

Formaldehyde (as a carbonyl source)

-

-

Catalyst : Acidic conditions (e.g., HCl or H₂SO₄)

-

Mechanism :

-

Formaldehyde undergoes condensation with the phenolic hydroxyl group, forming a Schiff base intermediate.

-

The cyanuric acid attacks the electrophilic carbon of the intermediate, facilitating the formation of benzyl groups attached to the triazine core.

-

Three sequential reactions yield the tri-substituted product.

-

Reaction Conditions

| Parameter | Typical Values |

|---|---|

| Temperature | 40–70°C (controlled heating) |

| Solvent | Aqueous acidic medium (e.g., HCl/water) |

| Catalyst | HCl (0.1–0.5 M) |

| Reaction Time | 2–4 hours |

Yield : Industrial protocols report high yields (>80%) under optimized conditions, though steric hindrance from tert-butyl groups may necessitate prolonged reaction times.

Nucleophilic Substitution with Cyanuric Chloride

An alternative method employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a precursor, enabling stepwise substitution of chlorine atoms with benzyl alcohol derivatives. This route is favored for its scalability in bulk production.

Reaction Protocol

-

Stepwise Substitution :

-

Cyanuric chloride reacts sequentially with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol in the presence of a base (e.g., NaOH or K₂CO₃).

-

Each substitution replaces a chlorine atom with an O-benzyl group, forming mono-, di-, and tri-substituted intermediates.

-

-

Final Product Isolation :

-

The tri-substituted product is purified via recrystallization or chromatography.

-

Critical Parameters

| Parameter | Typical Values |

|---|---|

| Base | NaOH (1–2 equivalents per Cl atom) |

| Solvent | DMF, THF, or acetone |

| Temperature | Room temperature to reflux |

| Reaction Time | 12–24 hours (depending on steric bulk) |

Yield : Yields range from 60–85% per substitution step, with cumulative yields influenced by reaction efficiency.

Solid-Phase Synthesis for Library Generation

While less common for bulk production, solid-phase strategies enable precise control over substitution patterns, particularly in combinatorial chemistry.

Methodology

-

Resin-Bound Intermediates :

-

Cyanuric chloride is anchored to a polymer resin (e.g., Merrifield resin).

-

Sequential amination or alkylation steps introduce benzyl groups.

-

-

Cleavage and Purification :

-

The final product is cleaved from the resin using acidic or oxidative conditions.

-

Advantages

-

Orthogonal Reactivity : Enables selective substitution at specific triazine positions.

-

High Purity : Minimizes byproduct formation through controlled release of reagents.

Limitations :

-

Scalability : Less efficient for large-scale synthesis compared to solution-phase methods.

Comparison of Synthesis Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Mannich Reaction | High yield, minimal byproducts | Requires precise pH control | >80% |

| Cyanuric Chloride | Scalable, flexible substitution patterns | Prolonged reaction times for tri-substitution | 60–85% |

| Solid-Phase | Precise control, combinatorial adaptability | Limited scalability, high cost | 70–90% |

Industrial Optimization and Challenges

Key Considerations

-

Steric Hindrance : The tert-butyl groups impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.

-

Purity : Residual cyanuric chloride or unreacted intermediates require rigorous purification (e.g., chromatography or recrystallization).

-

Safety : Handling cyanuric chloride and formaldehyde demands strict safety protocols due to toxicity and reactivity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the triazine ring to other nitrogen-containing heterocycles.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Ethers or esters of the hydroxyl groups.

Scientific Research Applications

Chemical Characteristics

Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate features a triazine core with three hindered phenolic groups that provide significant thermal stability and antioxidant capabilities. Its low volatility and high molecular weight make it particularly suitable for high-temperature applications.

Polymer Stabilization

Primary Use : The most significant application of Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate is as an antioxidant stabilizer in various polymers, particularly polyolefins such as polyethylene and polypropylene.

- Mechanism : The compound acts by scavenging free radicals formed during the oxidative degradation of polymers, thereby prolonging the material's lifespan.

Case Study: Polypropylene Stabilization

A study demonstrated that the addition of Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate to polypropylene significantly improved its thermal stability and resistance to oxidation during processing at elevated temperatures .

Food Contact Materials

Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate is approved for use in food contact materials in the United States. Its safety profile allows it to be used in applications where it may come into contact with food products.

Regulatory Insights

The compound has been evaluated and approved under FDA regulations for use in food packaging materials due to its low toxicity and effective stabilization properties .

Coatings and Adhesives

This compound is also utilized in coatings and adhesives where thermal stability and resistance to oxidative degradation are critical.

- Application Example : In automotive coatings, the compound enhances durability against environmental stressors such as UV radiation and heat .

Rubber Industry

In rubber manufacturing, Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate serves as an antioxidant that helps maintain the physical properties of rubber products over time.

Performance Evaluation

Research indicates that the incorporation of this compound into rubber formulations leads to improved aging resistance and mechanical performance .

Comparative Data Table

| Application Area | Key Benefits | Example Products |

|---|---|---|

| Polymer Stabilization | Prevents oxidative degradation | Polypropylene, Polyethylene |

| Food Contact Materials | Safe for food contact; regulatory approval | Food packaging films |

| Coatings and Adhesives | Enhances durability against environmental stressors | Automotive coatings |

| Rubber Industry | Improves aging resistance | Tires, seals |

Mechanism of Action

The antioxidant activity of 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade polymers and other materials. The triazine ring structure also contributes to the stability of the compound, enhancing its effectiveness as an antioxidant.

Comparison with Similar Compounds

1,3,5-Tris(4-t-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

- Structure: Methyl groups adjacent to phenolic -OH.

- Key Properties : Lower molecular weight (MW ~770 g/mol) and higher volatility.

- Applications : Compatible with metallocene-catalyzed polyethylenes.

- Contrast : The target compound’s tert-butyl groups provide better steric hindrance, reducing volatility and migration in polymers .

N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)

- Structure : Amide linkages instead of a triazine core.

- Key Properties : Hydrolytic stability and compatibility with polyamides.

- Applications : Nylon and fiber stabilization.

- Contrast : The triazine core in the target compound enhances rigidity and thermal stability (>300°C vs. ~250°C for amide analogs) .

Performance Data and Key Findings

Thermal Stability and Volatility

- Target Compound : Decomposition temperature >300°C (TGA). Henry’s Law constant: 6.1×10²⁰ (Zhang et al., 2010), indicating negligible volatility .

- Comparison : Lower-molecular-weight analogs (e.g., triphenyl derivatives) exhibit higher volatility, limiting their utility in high-temperature processing .

Antioxidant Efficiency

- Radical Scavenging: The tert-butyl and hydroxybenzyl groups synergistically stabilize peroxyl radicals, outperforming non-phenolic analogs like TBC .

- Polymer Compatibility: The triazine core ensures uniform dispersion in non-polar matrices (e.g., polyethylene), whereas ionic derivatives (e.g., tris-imidazolium salts) are incompatible .

Biological Activity

1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione, commonly referred to as Tris(3,5-di-tert-butyl-4-hydroxybenzyl) isocyanurate (Irganox 3114), is a phenolic antioxidant widely utilized in various industrial applications. This compound is notable for its effectiveness in stabilizing polymers against oxidative degradation and has garnered attention for its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 784.08 g/mol. It is characterized by a high molecular weight and low volatility, making it suitable for thermal stabilization in plastics and other materials.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 784.08 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 220–224 °C |

| Purity | >98% (HPLC) |

As a hindered phenolic antioxidant, this compound functions by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This mechanism is critical in protecting various substrates from oxidative stress, which can lead to degradation and loss of functionality.

Biological Activity

Research indicates that Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione exhibits several biological activities:

- Antioxidant Activity : The primary role of this compound is its antioxidant capacity. Studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation in various biological systems .

- Anti-inflammatory Properties : There is evidence suggesting that the compound may reduce inflammation markers in cellular models. For instance, it has been shown to mitigate oxidative stress-induced inflammation in rat liver models .

- Potential Neuroprotective Effects : Some studies suggest that the antioxidant properties extend to neuroprotection against oxidative stress-related neuronal damage .

Case Studies

Several studies highlight the biological implications of this compound:

- Study on Oxidative Stress : A study conducted on rats demonstrated that administration of Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione significantly reduced markers of oxidative stress in liver tissues .

- Polymer Stabilization and Health Safety : Research has shown that its use as a polymer stabilizer does not result in significant leaching or toxicity when used in food contact materials .

Applications

The biological activity of Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione extends beyond industrial applications:

- Food Industry : Approved for use as a food contact material in the US due to its stability and low toxicity profile.

- Pharmaceuticals : Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm for H) and aromatic protons (δ ~6.8–7.2 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify O–H stretching (3600–3200 cm) and C=O vibrations (1700–1750 cm) from the triazinane-trione core .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 280 nm) to quantify purity, using acetonitrile/water gradients for separation .

Q. How does the steric hindrance of tert-butyl groups influence the antioxidant mechanism of this compound in polymer matrices?

- Methodological Answer :

- Radical Scavenging Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure radical quenching efficiency. Compare results with less hindered analogs to isolate steric effects .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under oxidative conditions (air, 25–500°C) to correlate degradation onset temperatures with steric protection .

Advanced Research Questions

Q. What computational approaches are effective for modeling the degradation pathways of this compound in high-temperature polymer environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for O–H bonds in the hydroxybenzyl groups to predict primary degradation sites .

- Molecular Dynamics (MD) Simulations : Use software like COMSOL Multiphysics to simulate interactions between the compound and polymer chains under thermal stress, incorporating AI-driven parameter optimization .

Q. How can researchers resolve contradictory data regarding the compound’s thermal stability across different polymer systems?

- Methodological Answer :

- Controlled Variable Testing : Design experiments isolating factors like polymer crystallinity, oxygen diffusion rates, and additive dispersion using factorial design (e.g., 2 factorial to test k variables) .

- Synchrotron X-ray Diffraction (XRD) : Analyze crystalline vs. amorphous regions in polymer matrices to correlate stability with molecular packing .

Q. What methodologies are optimal for studying synergistic effects between this compound and UV stabilizers in polyolefins?

- Methodological Answer :

- Accelerated Aging Chambers : Expose polymer samples to UV radiation (ISO 4892-2) and measure carbonyl index via FTIR to track oxidation rates .

- Response Surface Methodology (RSM) : Optimize concentrations of the compound and UV stabilizers (e.g., hindered amine light stabilizers) using a central composite design .

Data Management and Reproducibility

Q. How should researchers handle batch-to-batch variability in synthetic yield during scale-up?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .

- Statistical Process Control (SPC) : Use control charts (e.g., X-bar and R charts) to track critical quality attributes (CQAs) like purity and yield across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.